An In-depth Technical Guide on the Physicochemical Properties of (3-Hydroxyphenyl)phosphonic Acid
An In-depth Technical Guide on the Physicochemical Properties of (3-Hydroxyphenyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxyphenyl)phosphonic acid, a member of the arylphosphonic acid family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, combining a hydrophilic phosphonic acid group with a phenolic moiety, impart a unique set of physicochemical characteristics that underpin its potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Hydroxyphenyl)phosphonic acid, detailed experimental protocols for their determination, and insights into its biological relevance, specifically as a potential modulator of protein tyrosine phosphatases.
Core Physicochemical Properties
The physicochemical properties of (3-Hydroxyphenyl)phosphonic acid are crucial for understanding its behavior in various systems, from biological assays to material formulations. A summary of its key properties is presented below.
Table 1: Summary of Physicochemical Data for (3-Hydroxyphenyl)phosphonic Acid
| Property | Value | Source |
| IUPAC Name | (3-hydroxyphenyl)phosphonic acid | N/A |
| CAS Number | 33733-31-2 | N/A |
| Molecular Formula | C₆H₇O₄P | [1] |
| Molecular Weight | 174.09 g/mol | [1] |
| Melting Point | 149-151 °C | [2] |
| pKa (Predicted) | 1.78 ± 0.10 | [2] |
| Boiling Point (Predicted) | 459.2 ± 47.0 °C | [2] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of (3-Hydroxyphenyl)phosphonic acid. While complete, interpreted spectra are not consistently available in public databases, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the acidic protons of the phosphonic acid group. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the hydroxyl and phosphonic acid protons would be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbons of the benzene ring. The carbon atom attached to the phosphorus atom would exhibit coupling (J-coupling) with the phosphorus nucleus.
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³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected for the phosphorus atom in (3-Hydroxyphenyl)phosphonic acid, with its chemical shift providing information about the electronic environment of the phosphorus nucleus. Chemical shifts for phosphonic acids are typically reported relative to 85% phosphoric acid.
Infrared (IR) Spectroscopy
The IR spectrum of (3-Hydroxyphenyl)phosphonic acid is characterized by absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:
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O-H stretch (phenol): A broad band typically in the region of 3200-3600 cm⁻¹.
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O-H stretch (phosphonic acid): A very broad and strong absorption in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations.
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Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
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P=O stretch: A strong band typically found between 1200 and 1300 cm⁻¹.
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P-O-H stretch: Bands in the 900-1100 cm⁻¹ region.
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Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3-Hydroxyphenyl)phosphonic acid, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z corresponding to its molecular weight (174.09). Fragmentation would likely involve the loss of water, hydroxyl groups, and cleavage of the C-P bond.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline general methodologies applicable to the characterization of (3-Hydroxyphenyl)phosphonic acid.
Synthesis of (3-Hydroxyphenyl)phosphonic Acid
A common route for the synthesis of arylphosphonic acids involves the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with phosphorus trichloride and subsequent hydrolysis.
Methodology:
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Diazotization: 3-Aminophenol is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Phosphonation: The freshly prepared diazonium salt solution is added to a solution of phosphorus trichloride, often in the presence of a copper(I) catalyst. This reaction, a variation of the Sandmeyer reaction, results in the formation of the arylphosphonyl dichloride intermediate.
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Hydrolysis: The resulting (3-hydroxyphenyl)phosphonyl dichloride is carefully hydrolyzed with water to yield the final product, (3-hydroxyphenyl)phosphonic acid. The product can then be purified by recrystallization.
Determination of pKa
Potentiometric titration is a standard and accurate method for determining the pKa values of acids.
Methodology:
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A precisely weighed amount of (3-hydroxyphenyl)phosphonic acid is dissolved in a known volume of deionized water.
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The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.
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A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
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The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since phosphonic acids are dibasic, two pKa values (pKa1 and pKa2) can be determined.
Solubility Determination
The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.
Methodology:
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An excess amount of (3-hydroxyphenyl)phosphonic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.
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A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and diluted if necessary.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathway Inhibition
Arylphosphonic acids have garnered attention as potential inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Overactivity of certain PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), has been implicated in diseases like type 2 diabetes and obesity. The phosphonic acid moiety can act as a phosphate mimic, enabling these compounds to bind to the active site of PTPs.
While specific studies on the inhibitory activity of (3-Hydroxyphenyl)phosphonic acid against PTP1B are not extensively documented in the readily available literature, its structural similarity to known PTP inhibitors suggests it may exhibit similar activity. The general mechanism of competitive inhibition of PTP1B by a phosphonic acid-containing inhibitor is depicted below.
This diagram illustrates that in the normal catalytic cycle, the active PTP1B enzyme binds to a phosphorylated substrate, removes the phosphate group, and releases the dephosphorylated substrate. A competitive inhibitor like (3-Hydroxyphenyl)phosphonic acid would bind to the active site of PTP1B, preventing the substrate from binding and thereby inhibiting the dephosphorylation reaction.
Conclusion
(3-Hydroxyphenyl)phosphonic acid possesses a distinct set of physicochemical properties that make it a compound of interest for further investigation. While some fundamental data such as melting point and predicted pKa are available, a comprehensive experimental characterization of its acidity, solubility, and spectroscopic features is warranted. Furthermore, exploring its potential as a protein tyrosine phosphatase inhibitor could open new avenues for the development of therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.
